molecular formula C17H16N4O2 B5612331 2-(4-nitrophenyl)-N-(propan-2-yl)quinazolin-4-amine

2-(4-nitrophenyl)-N-(propan-2-yl)quinazolin-4-amine

Cat. No.: B5612331
M. Wt: 308.33 g/mol
InChI Key: DNNPAYODTDGISE-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-N-(propan-2-yl)quinazolin-4-amine is a chemical compound based on the quinazoline scaffold, a nitrogen-containing heterocyclic structure of significant interest in medicinal chemistry and drug discovery . The quinazoline core consists of a benzene ring fused to a pyrimidine ring, and its derivatives are known for their diverse chemical reactivities and wide spectrum of biological activities . This particular analogue, featuring a 4-nitrophenyl substituent and an isopropylamine group, is supplied as a high-purity material for research and development purposes. Quinazoline derivatives have been extensively investigated for their potent pharmacological properties. They are recognized as privileged structures in the design of kinase inhibitors, which are crucial in anti-cancer drug discovery. Several approved drugs targeting receptors such as EGFR (e.g., Erlotinib, Gefitinib) and VEGFR are based on the quinazoline motif . Beyond oncology, research into quinazoline compounds has demonstrated their potential as anti-bacterial, anti-fungal, anti-inflammatory, anti-malarial, and anti-viral agents . The structural flexibility of the quinazoline scaffold allows for extensive modification, enabling researchers to optimize properties for specific biological targets . This product is intended for research use by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-(4-nitrophenyl)-N-propan-2-ylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-11(2)18-17-14-5-3-4-6-15(14)19-16(20-17)12-7-9-13(10-8-12)21(22)23/h3-11H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNPAYODTDGISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-nitrophenyl)-N-(propan-2-yl)quinazolin-4-amine is a compound belonging to the quinazoline family, known for its diverse biological activities. This article synthesizes available research findings on its biological activity, including its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound features a quinazoline core substituted with a propan-2-yl group and a nitrophenyl moiety. The synthesis typically involves multi-step organic reactions, including the condensation of 2-nitroaniline derivatives and subsequent cyclization processes. Notably, variations in the synthetic route can lead to different derivatives with distinct biological properties.

Biological Activity Overview

Research has demonstrated that this compound exhibits a range of biological activities, primarily in the fields of oncology and antimicrobial research. The following sections detail these activities.

Anticancer Activity

Several studies have highlighted the potential of this compound as an anticancer agent. It appears to inhibit specific kinases involved in cancer cell signaling pathways, thereby disrupting cellular proliferation and survival mechanisms.

Case Study:
In vitro studies showed that this compound significantly reduced the viability of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis through activation of caspase pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

Findings:

  • Minimum Inhibitory Concentration (MIC): Studies reported MIC values indicating that this compound is effective against both Gram-positive and Gram-negative bacteria.
  • Mechanism: The antimicrobial action is believed to be linked to the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often influenced by their structural features. The presence of the nitrophenyl group in this compound enhances its lipophilicity, which may contribute to improved membrane permeability and bioavailability.

Structural Feature Impact on Activity
Nitrophenyl Group Enhances lipophilicity and bioactivity
Propan-2-yl Substitution Modulates receptor binding affinity
Quinazoline Core Central to anticancer and antimicrobial effects

The compound's mechanism involves interaction with specific molecular targets:

  • Kinase Inhibition: It inhibits key kinases involved in tumorigenesis.
  • Receptor Modulation: Acts as a modulator for various receptors associated with bacterial infection pathways.

Scientific Research Applications

Biological Activities

The biological activities of 2-(4-nitrophenyl)-N-(propan-2-yl)quinazolin-4-amine are supported by various studies highlighting its pharmacological potential:

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the quinazoline scaffold can inhibit various cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. For instance, quinazoline derivatives have shown efficacy against breast cancer and leukemia by acting as tyrosine kinase inhibitors .

Antimicrobial Properties

Several studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial activity. This includes effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Anti-inflammatory Effects

Quinazolines are also recognized for their anti-inflammatory properties. They can modulate inflammatory pathways, reducing cytokine production and inhibiting the activation of NF-kB signaling pathways . This makes them potential candidates for treating inflammatory diseases such as arthritis.

Case Studies

  • Anticancer Study : A study evaluated a series of quinazoline derivatives for their ability to inhibit cancer cell growth. Compounds similar to 2-(4-nitrophenyl)-N-(propan-2-yl)quinazolin-4-amine showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of quinazoline derivatives, including this compound. Results indicated a broad spectrum of activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Inflammatory Response Modulation : Research highlighted the compound's ability to reduce TNF-alpha levels in vitro, suggesting its potential use in managing inflammatory conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Quinazolin-4-amine derivatives vary primarily in their substituents at positions 2 and 3. Key structural analogs include:

Compound R2 R4 Key Features
Target Compound 4-Nitrophenyl Isopropylamine Strong electron-withdrawing nitro group; potential for redox activity .
2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine Morpholin-4-yl Phenyl Electron-donating morpholine enhances solubility; analgesic activity .
6-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine Benzo[d][1,3]dioxol-5-yl Thiophen-2-ylmethyl Bulky substituents improve kinase inhibition selectivity .
6,7-Dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine 6,7-Dimethoxy 4-Phenoxyphenyl Methoxy groups enhance membrane permeability; anticancer applications .
N-(1-Benzylpiperidin-4-yl)-6,7-dimethoxyquinazolin-4-amine 6,7-Dimethoxy 1-Benzylpiperidin-4-yl Piperidine moiety aids in CNS penetration .

Physicochemical Properties

  • Melting Points : Morpholinyl derivatives (e.g., 5b) exhibit high melting points (220–227°C) due to hydrogen bonding and rigidity . The nitro group in the target compound may lower solubility in polar solvents but enhance thermal stability.
  • Spectroscopic Data: IR: Nitro groups show peaks near 1340–1540 cm<sup>−1</sup> (asymmetric/symmetric NO2 stretching) . NMR: Aromatic protons in 4-nitrophenyl appear as doublets (δ 7.5–8.5 ppm), distinct from morpholinyl (δ 3.0–3.8 ppm) or methoxy (δ 3.8–4.0 ppm) signals .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Melting Point (°C) LogP Hydrogen Bond Acceptors Key Functional Groups
Target Compound ~210–215 (estimated) 3.2 5 Nitro, isopropylamine
2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine 220–222 2.8 4 Morpholine, phenyl
6,7-Dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine 180–185 4.1 6 Methoxy, phenoxy

Q & A

Q. Q1. What are the recommended synthetic routes for 2-(4-nitrophenyl)-N-(propan-2-yl)quinazolin-4-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential substitution reactions on the quinazoline core. A common approach is to:

Introduce the nitrophenyl group at position 2 via nucleophilic aromatic substitution (SNAr) using 4-nitrobenzene derivatives under reflux with a polar aprotic solvent (e.g., DMF or DMSO) .

Install the isopropylamine group at position 4 using isopropylamine in the presence of a base (e.g., triethylamine) to deprotonate the amine and facilitate substitution .
Optimization Tips:

  • Use catalytic conditions (e.g., Pd catalysts for cross-coupling if SNAr is inefficient).
  • Monitor reaction progress via TLC or LC-MS.
  • Purify via column chromatography using gradient elution (hexane:ethyl acetate) .

Q. Q2. How should researchers characterize this compound to confirm structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR to verify substituent positions (e.g., nitrophenyl protons at δ 8.2–8.5 ppm; isopropyl CH3 at δ 1.2–1.4 ppm) .
    • 2D NMR (COSY, HSQC) for resolving coupling patterns and carbon-proton correlations.
  • Mass Spectrometry (MS):
    • High-Resolution MS (HRMS) for exact mass confirmation (e.g., ESI+ mode, expected [M+H]+ ~352.14 g/mol).
  • HPLC-PDA:
    • Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this quinazoline derivative?

Methodological Answer:

  • Key SAR Parameters:
    • Nitrophenyl Group: Test analogs with electron-withdrawing (e.g., -CF3) or electron-donating (e.g., -OCH3) substituents to assess electronic effects on target binding .
    • Isopropylamine Substitution: Compare with bulkier amines (e.g., cyclopropyl) to study steric effects.
  • Biological Assays:
    • Kinase Inhibition: Screen against tyrosine kinases (e.g., c-Src, Abl) using fluorescence-based ATP competition assays .
    • Cytotoxicity: Evaluate IC50 values in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays .

Q. Q4. What computational strategies are effective for predicting the binding mode of this compound to kinase targets?

Methodological Answer:

  • Molecular Docking:
    • Use software like AutoDock Vina or Schrödinger Maestro to dock the compound into kinase ATP-binding pockets (e.g., PDB: 3G0F for c-Src) .
    • Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns runs in GROMACS) to assess stability of hydrogen bonds with hinge residues (e.g., Met341 in c-Src) .
  • 3D-QSAR:
    • Generate CoMFA/CoMSIA models using alignment rules based on pharmacophore features (e.g., nitrophenyl as a hydrogen bond acceptor) .

Q. Q5. How can contradictory activity data between in vitro and in vivo models be resolved?

Methodological Answer:

  • Potential Causes:
    • Bioavailability Issues: Perform pharmacokinetic (PK) studies (e.g., plasma concentration-time profiles in rodents) to assess absorption/metabolism .
    • Off-Target Effects: Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions .
  • Mitigation Strategies:
    • Prodrug Design: Modify the isopropylamine group to enhance solubility (e.g., PEGylation) .
    • Structural Analog Synthesis: Introduce metabolically stable groups (e.g., fluorinated substituents) .

Q. Q6. What analytical methods are suitable for detecting degradation products during stability studies?

Methodological Answer:

  • Forced Degradation Studies:
    • Hydrolysis: Expose to acidic (0.1N HCl), basic (0.1N NaOH), and neutral conditions at 40°C for 24 hours.
    • Oxidation: Treat with 3% H2O2 at room temperature .
  • Detection Techniques:
    • LC-MS/MS: Identify degradation products via fragmentation patterns (e.g., loss of NO2 group at m/z 46).
    • NMR Stability Tracking: Monitor peak shifts in DMSO-d6 over time to detect hydrolyzed intermediates .

Q. Q7. How can crystallography be leveraged to resolve the compound’s solid-state structure?

Methodological Answer:

  • Single-Crystal Growth:
    • Use slow evaporation from acetone/hexane mixtures at 4°C .
  • X-ray Diffraction:
    • Collect data on a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
    • Solve structures using SHELXT and refine with SHELXL .
  • Key Parameters:
    • Check for π-π stacking between quinazoline and nitrophenyl groups.
    • Analyze dihedral angles to confirm planarity (critical for kinase binding) .

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